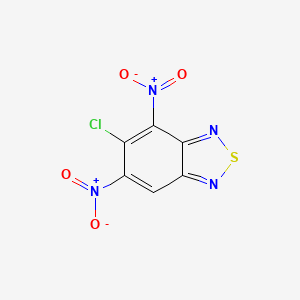
Methyl 4-bromo-2,3-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-2,3-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid, featuring bromine and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2,3-dimethoxybenzoate typically involves the bromination of methyl 2,3-dimethoxybenzoate. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, concentration, and reaction time to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-bromo-2,3-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the bromine atom or the ester group.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes depending on the target functional group.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-2,3-dimethoxybenzoate finds applications in various scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-2,3-dimethoxybenzoate depends on its interaction with molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways and targets can vary based on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 3,4-dimethoxybenzoate
- Methyl 3-bromo-4-methoxybenzoate
Comparison: Methyl 4-bromo-2,3-dimethoxybenzoate is unique due to the presence of both bromine and two methoxy groups on the aromatic ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to similar compounds. For instance, the additional methoxy group can enhance electron-donating effects, making it more reactive in electrophilic aromatic substitution reactions .
Eigenschaften
CAS-Nummer |
61203-58-5 |
|---|---|
Molekularformel |
C10H11BrO4 |
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
methyl 4-bromo-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C10H11BrO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,1-3H3 |
InChI-Schlüssel |
PPDHNLSIQGTMHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1OC)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)






![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)





